Guvacolin-Hydrobromid

Übersicht

Beschreibung

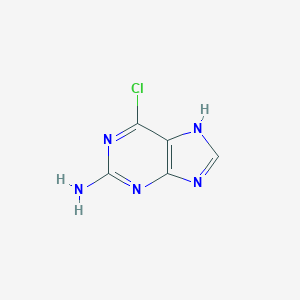

Guvacoline Hydrobromide is a derivative of guvacine, a compound structurally related to arecoline and arecaidine propargyl ester. Guvacoline and its analogues have been studied for their muscarinic and antimuscarinic activities, illustrating their potential in medical and biochemical research, particularly regarding their interactions with muscarinic receptors in various tissues (Wolf-Pflugmann et al., 1989).

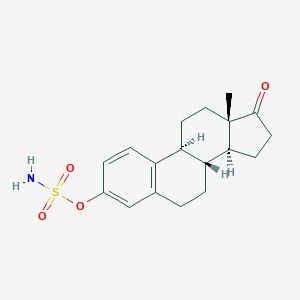

Synthesis Analysis

The synthesis of guvacoline derivatives involves the modification of guvacine esters to explore their muscarinic activities. Notably, tertiary and quaternary N-substituted guvacine esters have been synthesized to evaluate their biological activity, providing insights into the structure-activity relationship of these compounds. These modifications aim to understand their agonistic or antagonistic properties on muscarinic receptors, with various esters showing different levels of potency and selectivity (Wolf-Pflugmann et al., 1989).

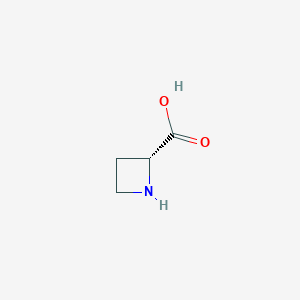

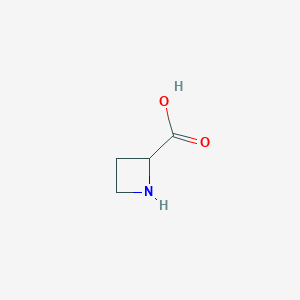

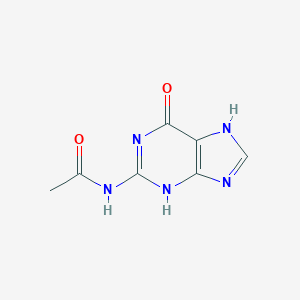

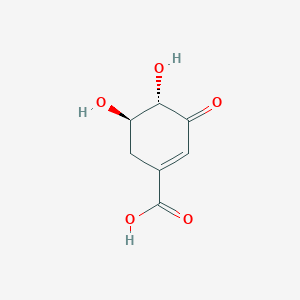

Molecular Structure Analysis

The molecular structure of guvacoline hydrobromide and its derivatives plays a crucial role in their biological activity. Studies on the crystal and molecular structure of related compounds provide insights into the interactions of guvacoline with biological targets. For example, the structural analysis of guanidinobutyric acid hydrochloride and hydrobromide offers a parallel to understanding guvacoline's molecular interactions, highlighting the importance of molecular configuration in biological efficacy (Maeda et al., 1972).

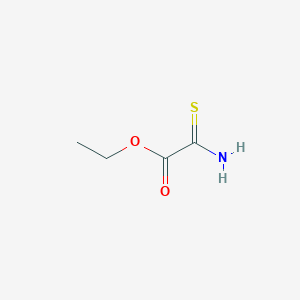

Chemical Reactions and Properties

Guvacoline's chemical properties, such as its reactivity with acetylcholinesterase, underline its pharmacological significance. Guvacoline found in betel nuts directly inhibits acetylcholinesterase activity, leading to an increase in acetylcholine levels, which has implications for understanding its mode of action in neurological pathways (Zhou, 2023).

Physical Properties Analysis

The physical properties of guvacoline hydrobromide, including solubility, melting point, and stability, are crucial for its application in research and potential therapeutic use. Although specific studies on guvacoline hydrobromide's physical properties are scarce, the general approach to analyzing these properties involves characterizing its behavior under various conditions, such as in solution or when subjected to different temperatures and pH levels.

Chemical Properties Analysis

Guvacoline's interaction with other chemical entities, such as its hydrolysis and binding mechanisms, has been the subject of investigation to elucidate its pharmacological potential. For instance, the in vitro metabolism studies of related compounds, like mivacurium chloride, provide a basis for understanding guvacoline hydrobromide's metabolic pathways and its interaction with enzymes such as cholinesterase (Cook et al., 1989).

Wissenschaftliche Forschungsanwendungen

Genetische Toxikologie

Guvacolin-Hydrobromid ist verwandt mit Arecolin, einer wichtigen aktiven Verbindung der Arekanuss . Es wurde in mehreren in-vitro- und in-vivo-Genotoxizitätsendpunkten untersucht . Die verfügbaren Daten zur genetischen Toxikologie sind komplex, da verschiedene Chemikalien beteiligt sind . Einige Studien deuten auf eine Schlüsselrolle von Arecolin-Metaboliten bei der Genotoxizität hin .

Toxikokinetik

Die Toxikokinetik von this compound und verwandten Verbindungen wurde untersucht . Dazu gehört das Verständnis, wie die Verbindung im Körper aufgenommen, verteilt, verstoffwechselt und ausgeschieden wird .

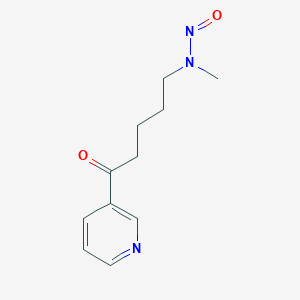

Karzinogenität

This compound wird in Arekaprodukten gefunden, von denen bekannt ist, dass sie Karzinogenität verursachen . Die Rolle der Verbindung in diesem Prozess ist Gegenstand laufender Forschung .

Sucht

Arekaprodukte, die this compound enthalten, sind dafür bekannt, Sucht zu verursachen . Die Rolle der Verbindung bei den Suchtfaktoren dieser Produkte wird untersucht

Wirkmechanismus

Target of Action

Guvacoline Hydrobromide, a natural alkaloid found in areca nuts , primarily targets atrial and ileal muscarinic receptors . It also binds selectively to presynaptic GABA reuptake transporters . These targets play a crucial role in the regulation of neurotransmission in the nervous system.

Mode of Action

Guvacoline Hydrobromide acts as a full agonist of atrial and ileal muscarinic receptors . It binds selectively to presynaptic GABA reuptake transporters and prevents the reuptake of GABA . It has no significant affinity for gaba postsynaptic receptors .

Biochemical Pathways

The exact biochemical pathways affected by Guvacoline Hydrobromide are still under investigation . It is known that the compound’s interaction with gaba reuptake transporters can influence gabaergic neurotransmission .

Pharmacokinetics

Its solubility in dmso and dmf has been reported , which could potentially impact its bioavailability.

Result of Action

In human buccal epithelial cells, Guvacoline Hydrobromide has been observed to significantly decrease the colony-formation efficiency in a dose-dependent manner . It can also dose-dependently reduce the amount of total free low-molecular-weight thiols and increase the number of single-strand breaks .

Action Environment

The action, efficacy, and stability of Guvacoline Hydrobromide can be influenced by various environmental factors. For instance, the presence of calcium hydroxide can favor the hydrolyzation of guvacoline . Additionally, the alkaloid content of areca chewable products, which contain Guvacoline Hydrobromide, can vary significantly depending on the geographical region .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 1,2,3,6-tetrahydropyridine-5-carboxylate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.BrH/c1-10-7(9)6-3-2-4-8-5-6;/h3,8H,2,4-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXOETUWVNVADB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CCCNC1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20574157 | |

| Record name | Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17210-51-4 | |

| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-, methyl ester, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17210-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

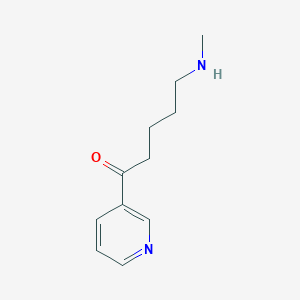

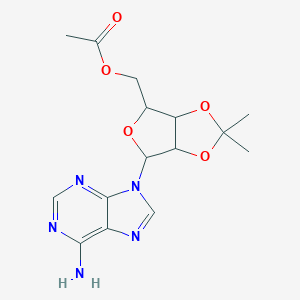

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

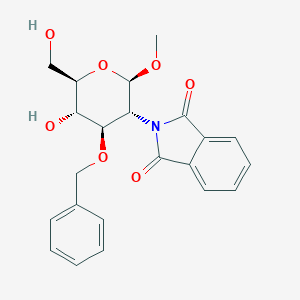

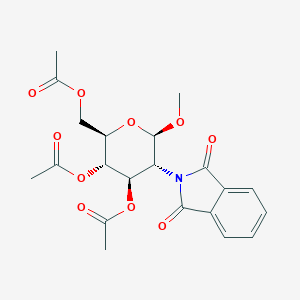

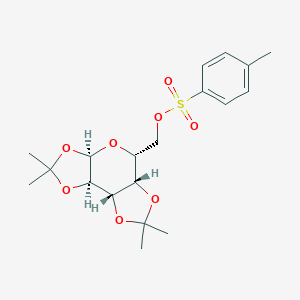

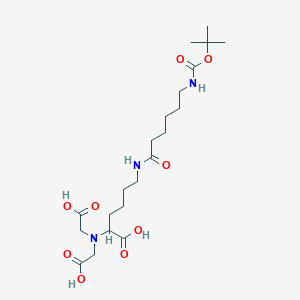

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.